

# Comprehensive Spectroscopic Characterization of [2-(Methoxymethyl)oxolan-2-yl]methanol

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## Compound of Interest

Compound Name: [2-(Methoxymethyl)oxolan-2-yl]methanol

CAS No.: 1936686-87-1

Cat. No.: B2983994

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## Introduction & Structural Context

**[2-(Methoxymethyl)oxolan-2-yl]methanol**, also known as 2-hydroxymethyl-2-methoxymethyltetrahydrofuran, represents a critical structural motif in fragment-based drug discovery (FBDD). As a 2,2-disubstituted tetrahydrofuran (THF) derivative, it serves as a bioisostere for gem-dimethyl groups or quaternary carbons, offering improved metabolic stability and solubility profiles compared to carbocyclic analogs.

The molecule features a quaternary carbon at position 2 of the oxolane ring, bonded to two exocyclic methylene groups: a hydroxymethyl group (

) and a methoxymethyl group (

). This substitution pattern breaks the symmetry of the parent 2,2-bis(hydroxymethyl)tetrahydrofuran, introducing chirality and creating distinct spectroscopic signatures.

## Structural Attributes[1]

- Molecular Formula:
- Molecular Weight: 146.19 g/mol
- Chirality: The C2 position is a stereogenic center. The molecule exists as  
and  
enantiomers.
- Key Features:
  - Quaternary Center (C2): Provides rigidity and defines the spatial orientation of the side chains.
  - Hydrogen Bonding: The primary hydroxyl group acts as both a donor and acceptor, while the ether oxygen and ring oxygen act as acceptors.

## Spectroscopic Profile

### Mass Spectrometry (MS)

Mass spectrometry analysis typically utilizes Electrospray Ionization (ESI) in positive mode due to the polar nature of the ether and hydroxyl groups.

Parameter	Observation	Mechanistic Insight
Molecular Ion		Protonation typically occurs at the ether oxygen or hydroxyl group.
Sodium Adduct		Common in ESI due to high affinity of polyethers for .
Fragment 1	( )	Loss of the hydroxymethyl radical ( ) or methoxy ( ).
Fragment 2	( )	Loss of the methoxymethyl group ( ).
Fragment 3	( )	Loss of hydroxyl ( ) via dehydration.

## Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by the interplay between the free hydroxyl group and the ether linkages.

- 3350–3450  $\text{cm}^{-1}$  (Broad):

stretching vibration. The broadness indicates intermolecular hydrogen bonding.

- 2850–2960  $\text{cm}^{-1}$  (Medium):

stretching (  
)

). Distinct bands for the methyl ether (  
)

) and ring methylene groups.

- 1050–1150  $\text{cm}^{-1}$  (Strong):

and

stretching. The THF ring typically shows a characteristic band around 1070  $\text{cm}^{-1}$ , overlapped by the acyclic ether and alcohol stretches.

## Nuclear Magnetic Resonance (NMR)

The NMR data provides the most definitive structural proof. The presence of the chiral center at C2 renders the protons on the exocyclic methylene groups (

and

) diastereotopic, appearing as AB systems rather than simple singlets.

### 2.3.1 $^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )

Note: Chemical shifts (

) are estimates based on the structural class of 2,2-disubstituted THFs.

Position	(ppm)	Multiplicity	Integral	Assignment Logic
Side Chain	3.65 & 3.55	dd (AB System)	2H	Diastereotopic protons of . Hz.
Side Chain	3.45 & 3.35	dd (AB System)	2H	Diastereotopic protons of . Hz.
Methoxy	3.36	s	3H	Characteristic singlet for .
Ring C5	3.80 – 3.95	m	2H	Protons adjacent to the ring oxygen; deshielded.
Ring C3	1.90 – 2.05	m	2H	Protons adjacent to the quaternary C2 center.
Ring C4	1.65 – 1.80	m	2H	Protons in the "beta" position of the ring.
Hydroxyl	2.5 – 3.0	br s	1H	Exchangeable proton (shift varies with concentration).

### 2.3.2 <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

The quaternary carbon at C2 is the diagnostic anchor point for the skeleton.

Position	(ppm)	Type	Assignment Logic
C2	86.5	C (quat)	Quaternary center bonded to two oxygens (ring + substituents).
Side Chain	76.2		Methylene of (deshielded by OMe).
Ring C5	68.4		Ring carbon adjacent to oxygen.
Side Chain	65.8		Methylene of .
Methoxy	59.3		Methyl carbon of the ether.
Ring C3	31.5		Ring carbon adjacent to the quaternary center.
Ring C4	26.1		Ring carbon beta to oxygen.

## Experimental Protocols

### Sample Preparation for NMR

To ensure resolution of the diastereotopic protons, proper sample preparation is critical.

- Solvent Selection: Use Chloroform-d (

) (99.8% D) for routine analysis. For resolving overlapping multiplets in the 3.3–3.9 ppm region, Benzene-d6 (

) is recommended as it often induces shift dispersion via aromatic solvent-induced shifts (ASIS).

- Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
- Shimming: Automated gradient shimming is sufficient, but manual touch-up on Z1 and Z2 is recommended to resolve the geminal couplings ( Hz).

## Synthesis Pathway (Contextual)

This compound is typically synthesized via the statistical methylation of 2,2-bis(hydroxymethyl)tetrahydrofuran or through the cyclization of a precursor triol.

- Reaction: 2,2-bis(hydroxymethyl)THF + NaH (1.0 eq) + MeI (1.0 eq)

Mono-ether + Di-ether + SM.

- Purification: Silica gel chromatography is required to separate the mono-ether (polar) from the di-ether (less polar) and the starting diol (very polar).

## Visualization of Correlations

The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) signals used to assign the quaternary center and side chains.

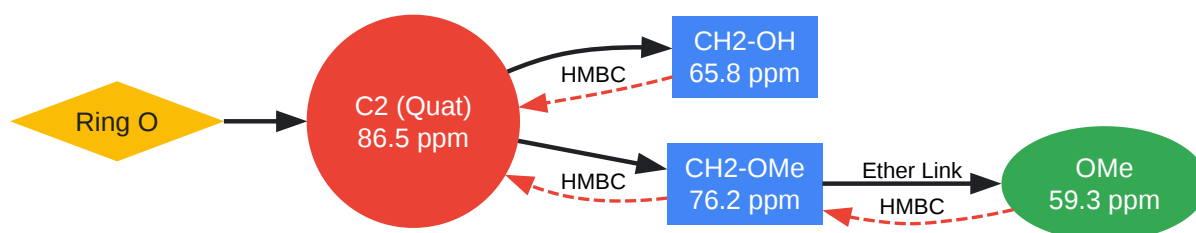


Figure 1: Key HMBC correlations establishing the quaternary C2 connectivity.

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